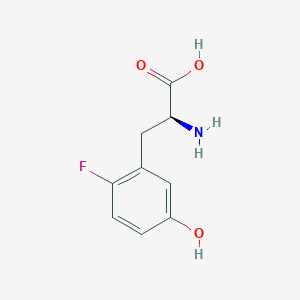

2-fluoro-5-hydroxy-L-phenylalanine

Description

Evolution of Fluorinated Amino Acids in Scientific Inquiry

The journey of fluorinated amino acids in scientific research has been one of continuous evolution. Initially explored as potential antimetabolites, their application has expanded significantly over the past few decades. nih.govsigmaaldrich.com Today, they are integral to a wide array of research areas, including the development of antibiotics, antivirals, and cancer therapies. numberanalytics.com The introduction of fluorine can modulate key physicochemical properties of amino acids, such as acidity, basicity, hydrophobicity, and conformation. nih.gov These modifications can lead to enhanced biological activity and stability, making fluorinated amino acids highly valuable in drug discovery and protein engineering. numberanalytics.com Furthermore, the use of fluorine isotopes, such as ¹⁸F, has opened up new avenues in medical imaging, particularly in positron emission tomography (PET) for tumor diagnosis. numberanalytics.com

Significance of Stereochemistry in Fluorinated L-Phenylalanine Analogues

As with all amino acids, stereochemistry plays a critical role in the biological activity of fluorinated L-phenylalanine analogues. The L-configuration is essential for their recognition by enzymes and for their incorporation into peptides and proteins. The precise spatial arrangement of the fluorine atom on the phenyl ring, combined with the chirality of the alpha-carbon, dictates the molecule's three-dimensional structure and its interactions with biological targets. beilstein-journals.org This stereochemical specificity is fundamental to their function, influencing everything from receptor binding to enzymatic inhibition. nih.gov Even subtle changes in the position of the fluorine atom can lead to significant alterations in the conformational preferences and biological roles of the modified peptides and proteins. beilstein-journals.org

Overview of 2-Fluoro-5-Hydroxy-L-Phenylalanine within the Context of Bioactive Compounds

This compound is a synthetically produced, non-proteinogenic amino acid that holds considerable interest in the field of bioactive compounds. Its structure is characterized by the presence of a fluorine atom at the 2-position and a hydroxyl group at the 5-position of the phenyl ring of L-phenylalanine. This specific substitution pattern confers unique properties that make it a valuable tool in both chemical biology and medicinal chemistry. The L-configuration ensures its compatibility with biological systems that recognize stereospecific substrates. The molecule's synthesis involves precise regioselective fluorination and hydroxylation steps.

The presence of both a fluorine atom and a hydroxyl group on the aromatic ring allows for a range of potential interactions and applications. The hydroxyl group can participate in hydrogen bonding, a key interaction in many biological systems, while the fluorine atom can modulate the electronic properties of the ring and influence hydrophobic interactions. fu-berlin.de These features make this compound a versatile building block for creating peptides with enhanced properties and for studying biological processes.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | (2S)-2-amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid |

| Molecular Formula | C₉H₁₀FNO₃ |

| InChI Key | NYCRCTMDYITATC-QMMMGPOBSA-N |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

The strategic placement of the fluoro and hydroxyl groups on the phenyl ring of L-phenylalanine creates a unique chemical entity with the potential for diverse applications in advanced research.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c10-7-2-1-6(12)3-5(7)4-8(11)9(13)14/h1-3,8,12H,4,11H2,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYMWTLCTJSNDC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)C[C@@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933441 | |

| Record name | 2-Fluoro-5-hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148613-12-1 | |

| Record name | 6-Fluoro-3-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148613121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-5-hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FLUORO-5-HYDROXY-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2KAM9W67S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical and Enzymatic Investigations

Interaction with Amino Acid Transporter Systems

The cellular uptake and distribution of amino acids and their analogs are mediated by various transporter proteins. The structure of 2-fluoro-5-hydroxy-L-phenylalanine, a large neutral amino acid, suggests it is a candidate for interaction with systems responsible for transporting similar endogenous molecules.

L-Type Amino Acid Transporter 1 (LAT1) Substrate Affinity and Specificity

The L-Type Amino Acid Transporter 1 (LAT1), a member of the solute carrier family (SLC7A5), is a crucial transporter for large and neutral amino acids such as phenylalanine, leucine, and tryptophan. researchgate.netsolvobiotech.com It operates independently of sodium gradients and pH, primarily facilitating the transport of essential amino acids across biological barriers like the blood-brain barrier and into highly proliferative cells. solvobiotech.comnih.gov

LAT1 exhibits a high affinity for its substrates, which are characterized by large, bulky, or aromatic side chains. researchgate.netfrontiersin.org Research into the structure-activity relationship of LAT1 substrates indicates that the transporter can accommodate a variety of substitutions on the phenyl ring of phenylalanine. researchgate.netnih.gov Studies have shown that modifications at both the meta and para positions of the phenyl ring can be well-tolerated, and in some cases, enhance affinity for the transporter. researchgate.net The structure of this compound, featuring substitutions at the ortho- (fluoro) and meta- (hydroxy) positions, suggests it is a plausible substrate for LAT1. While direct kinetic studies on this compound are not extensively documented, the known tolerance of LAT1 for substituted phenylalanines supports its potential for transport via this system. The affinity of LAT1 for several natural substrates provides a benchmark for understanding potential interactions. nih.gov

| Substrate | Affinity (Km in µM) | Reference |

|---|---|---|

| L-Leucine | 14-28 | nih.gov |

| L-Phenylalanine | 14-28 | nih.gov |

| L-DOPA | Not specified | nih.gov |

| L-Tryptophan | 14-28 | nih.gov |

| L-Histidine | Not specified | frontiersin.org |

Sodium-Dependent Amino Acid Transport Systems

In addition to the sodium-independent LAT1, several sodium-dependent transport systems are responsible for amino acid flux across cell membranes. nih.gov These include the sodium-coupled neutral amino acid transporters (SNATs), which belong to the SLC38 gene family. nih.gov These transporters, such as SNAT1 and SNAT2, are involved in the uptake of a wide range of neutral amino acids, including glutamine, alanine (B10760859), and histidine. nih.gov

Notably, a distinct Na+-dependent transport system for large neutral amino acids has been identified on the abluminal membrane of the blood-brain barrier, which is responsible for transporting amino acids from the brain's extracellular fluid back toward the circulation. nih.gov This system is inhibited by other neutral amino acids, including phenylalanine, tryptophan, and tyrosine. nih.gov Given that this compound is a large neutral amino acid, it could potentially interact with these sodium-dependent systems, although specific studies confirming such interactions are not available. It has been hypothesized that such transporters could serve as secondary or tertiary carriers for molecules, including prodrugs, that are primarily designed to target LAT1. nih.gov

Influence on Aromatic Amino Acid Metabolism

As an analog of L-phenylalanine and L-tyrosine, this compound has the potential to interact with key enzymes involved in the metabolic pathways of aromatic amino acids, which are precursors to neurotransmitters and other bioactive amines.

Substrate and Inhibitory Studies with Aromatic Amino Acid Decarboxylase (AADC)

Aromatic L-amino acid decarboxylase (AADC) is a pyridoxal (B1214274) phosphate-dependent enzyme that plays a pivotal role in the synthesis of monoamine neurotransmitters. nih.gov It catalyzes the decarboxylation of L-DOPA to dopamine (B1211576) and 5-hydroxy-L-tryptophan (5-HTP) to serotonin. nih.gov

AADC is known to have a broad substrate specificity. nih.gov For instance, studies on AADC from Bacillus atrophaeus demonstrated its ability to decarboxylate a wide array of aromatic amino acids beyond its native substrates. This includes substituted L-phenylalanine analogs such as 4-chloro-L-phenylalanine and 4-nitro-L-phenylalanine, which were processed with high relative activity. nih.gov This broad acceptance of substituted phenylalanines suggests that this compound is a potential substrate for AADC, which would lead to the formation of its corresponding biogenic amine, 2-fluoro-5-hydroxyphenylethylamine. However, specific kinetic data, such as Kₘ or kcat values, for the interaction between this compound and AADC have not been reported.

| Substrate | Relative Activity (%) | Reference |

|---|---|---|

| L-Phenylalanine | 100 | nih.gov |

| L-Tyrosine | 12 | nih.gov |

| 3,4-dihydroxy-L-phenylalanine (L-DOPA) | 24 | nih.gov |

| 5-hydroxy-L-tryptophan (5-HTP) | 71 | nih.gov |

| L-Tryptophan | 610 | nih.gov |

| 4-chloro-L-phenylalanine | 520 | nih.gov |

Modulation of Monoamine Oxidase (MAO) Activity in Preclinical Models

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes critical for the degradation of monoamine neurotransmitters, such as dopamine and serotonin, and other xenobiotic amines. nih.gov They catalyze the oxidative deamination of these amines into their corresponding aldehydes. nih.gov

If this compound is decarboxylated by AADC, its product, 2-fluoro-5-hydroxyphenylethylamine, would be a novel monoamine. As such, this metabolite could be a substrate or inhibitor of MAO enzymes. The metabolism of dopamine by MAO is a key pathway in regulating dopaminergic signaling. By analogy, the fluorinated and hydroxylated phenylethylamine derivative could interact with MAO-A or MAO-B. Preclinical studies have not yet been published to confirm or characterize the nature of this potential interaction, such as its capacity to be metabolized by MAO or its potential to inhibit the enzyme's activity towards endogenous substrates.

Effects on Key Metabolic Enzymes

High concentrations of L-phenylalanine and its metabolites, as seen in the genetic disorder Phenylketonuria (PKU), are known to have wide-ranging effects on metabolism. nih.gov These effects include the inhibition of key enzymes involved in cellular energy production and biosynthesis pathways. For example, phenylalanine and phenylpyruvic acid have been shown to inhibit enzymes such as pyruvate (B1213749) kinase and hexokinase, which are critical for glycolysis. nih.gov Furthermore, interference with enzymes like 3-hydroxy-3-methylglutaryl-CoA reductase can impact cholesterol synthesis. researchgate.net

As an analog of phenylalanine, this compound could potentially exert similar or distinct effects on these or other metabolic enzymes, particularly if it accumulates to high intracellular concentrations. The structural modifications (fluorine and hydroxyl groups) may alter its inhibitory profile compared to phenylalanine. To date, specific research investigating the effects of this compound on these key metabolic enzymes has not been reported in the literature.

Feedback Inhibition of 3-Deoxy-D-Arabinoheptulosonate 7-Phosphate Synthase

3-Deoxy-D-arabinoheptulosonate 7-phosphate (DAHP) synthase catalyzes the first committed step of the shikimate pathway, which produces the aromatic amino acids. wikipedia.orgwikipedia.org The activity of this enzyme is a critical control point for the amount of carbon entering the pathway. wikipedia.org In many microorganisms, such as Escherichia coli, different isoforms of DAHP synthase are subject to feedback inhibition by L-phenylalanine, L-tyrosine, and L-tryptophan. wikipedia.orgnih.gov The phenylalanine-sensitive isoenzyme is strongly inhibited by L-phenylalanine. nih.gov This regulation occurs when the amino acid binds to an allosteric site on the enzyme, distinct from the active site, inducing a conformational change that reduces its catalytic activity.

While direct experimental studies on the inhibitory effect of this compound on DAHP synthase are not extensively documented in the available literature, its status as a phenylalanine analog suggests it could potentially act as a feedback inhibitor. The fluorine and hydroxyl substitutions on the phenyl ring would alter its electronic and steric properties compared to the native L-phenylalanine, which could influence its binding affinity for the allosteric site. Specific mutations at critical residues, such as Ser-180 in the E. coli enzyme, have been shown to desensitize the enzyme to feedback inhibition by phenylalanine, demonstrating the specificity of this regulatory interaction. nih.gov Further investigation is required to determine the precise inhibitory constant (K_i) or IC50 value of this compound for DAHP synthase.

Allosteric Modulation of Prephenate Dehydratase

Prephenate dehydratase (PDT) is another key regulatory enzyme in the biosynthesis of L-phenylalanine, catalyzing the conversion of prephenate to phenylpyruvate. nih.gov The activity of PDT is allosterically regulated by L-phenylalanine. nih.govbiorxiv.org Binding of the final product, L-phenylalanine, to a regulatory domain on the enzyme triggers a conformational transition from an active "relaxed" (R) state to an inactive "tense" (T) state. nih.gov This feedback mechanism effectively controls the metabolic flux towards phenylalanine synthesis. biorxiv.org

As with DAHP synthase, specific research detailing the allosteric modulation of prephenate dehydratase by this compound is limited. However, given the structural analogy, it is plausible that this compound could also bind to the allosteric site of PDT. The nature and strength of this interaction would depend on how the fluorine and hydroxyl groups affect the binding energetics within the allosteric pocket. The binding of L-phenylalanine to this site, often located at the interface between regulatory domains of the enzyme's subunits, is highly specific. nih.govbiorxiv.org Therefore, the substitutions on the aromatic ring of this compound would be critical in determining whether it can effectively mimic L-phenylalanine and act as an allosteric modulator of PDT.

Incorporation into Peptides and Proteins

The site-specific incorporation of non-canonical amino acids like this compound into peptides and proteins is a powerful technique in protein engineering. This is achieved using evolved aminoacyl-tRNA synthetase/tRNA pairs that recognize the unnatural amino acid and insert it in response to a specific codon, such as the amber stop codon. nih.gov

Impact on Protein Folding and Stability

The introduction of fluorinated amino acids into a protein's structure can significantly impact its folding and stability. nih.gov Fluorine is highly electronegative and its substitution for hydrogen can alter local electrostatic environments and dipole moments within the protein. nih.gov The replacement of hydrocarbon amino acids with polyfluorinated counterparts can lead to a "fluoro-stabilization effect," enhancing the chemical and thermal stability of proteins. nih.gov This increased stability can be attributed to several factors, including the unique properties of the carbon-fluorine bond and altered hydrophobic interactions.

Table 1: Potential Effects of Incorporating this compound on Protein Properties

| Property | Potential Impact | Rationale |

| Thermal Stability | Increase | The C-F bond is strong; altered hydrophobic and electronic interactions can enhance folding stability. nih.gov |

| Chemical Stability | Increase | Fluorination can protect against catabolic degradation, increasing the shelf-life of therapeutic proteins. nih.gov |

| Hydrophobicity | Altered | The fluorine atom increases hydrophobicity, while the hydroxyl group increases hydrophilicity, resulting in a complex local change. |

| Protein Folding | Modified | Changes in electrostatic interactions and hydrogen bonding capacity can influence the folding pathway and final conformation. nih.gov |

| Protein-Protein Interactions | Modified | Altered surface properties can affect binding affinity and specificity with other proteins. |

Alteration of Enzymatic Activity and Substrate Selectivity

Incorporating this compound at or near the active site of an enzyme can profoundly alter its catalytic activity and substrate selectivity. nih.gov The modified steric and electronic properties of the analog can change the architecture of the active site, affecting how it binds to substrates and stabilizes transition states.

For example, studies on other enzymes like phenylalanine dehydrogenase have shown that site-directed mutagenesis of key residues can shift substrate preference away from L-phenylalanine towards other amino acids. nih.gov Similarly, incorporating an analog like this compound could reshape the active site to favor or disfavor certain substrates. The hydroxyl group could introduce a new hydrogen bonding opportunity, while the fluorine atom could alter cation-π or stacking interactions. This principle has been successfully applied in engineering enzymes like phenylalanine hydroxylase to enhance their activity towards non-native substrates, such as L-tryptophan. nih.gov

Applications in Protein Engineering and Design

The ability to incorporate fluorinated amino acids like this compound provides a versatile tool for protein engineering and the design of novel proteins. nih.gov One major application is the development of improved protein therapeutics. Enhanced stability from fluorine incorporation can lead to drugs with longer shelf-lives and greater resistance to degradation in the body. nih.gov

Furthermore, these analogs serve as valuable probes for studying protein structure and dynamics. The fluorine atom can be used as a sensitive reporter for ¹⁹F-NMR spectroscopy, allowing for detailed analysis of local protein environments and conformational changes without interference from other atoms in the protein. nih.gov By replacing specific phenylalanine residues, researchers can gain insights into the role of aromatic interactions in protein function. The development of efficient and faithful synthetases for incorporating various fluorinated phenylalanines into proteins in both bacterial and mammalian cells opens the door to creating proteins with novel catalytic activities, binding specificities, and biophysical properties for a wide range of biotechnological and therapeutic purposes. nih.gov

Molecular Mechanisms and Biological Activities in Preclinical Research Models

Exploration of Protein-Protein and Protein-Ligand Interactions

The primary interactions of 2-fluoro-5-hydroxy-L-phenylalanine are not with classical signaling receptors but with amino acid transporters and enzymes. Its journey into the cell and subsequent metabolic fate are dictated by its affinity for these proteins.

Large Neutral Amino Acid Transporters (LAT): The uptake of this compound from the extracellular space into the cell is predominantly mediated by the L-type amino acid transporter 1 (LAT1). LAT1 is frequently overexpressed in various cancer cells, including neuroendocrine tumors, to meet their high demand for essential amino acids needed for proliferation. The compound acts as a substrate for LAT1, which facilitates its transport across the cell membrane.

Aromatic L-Amino Acid Decarboxylase (AADC): Once inside the cell, this compound serves as a substrate for the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. This enzyme, which is highly expressed in neuroendocrine cells, catalyzes the conversion of the compound into 2-fluoro-5-hydroxy-L-dopamine. This enzymatic conversion is a critical step in its mechanism of action, effectively trapping the molecule within the cell.

Investigation of Receptor Binding Profiles

As an amino acid analog, this compound does not exhibit significant binding to classical membrane-bound or nuclear receptors in the manner of hormones or neurotransmitters. Its biological targeting is achieved through its interaction with transport proteins and metabolic enzymes. The key "binding" events are its recognition and translocation by LAT transporters and its subsequent binding to the active site of the AADC enzyme. Studies have shown that the fluorinated analog is a good substrate for AADC, indicating a high-affinity interaction with the enzyme's active site, leading to its efficient metabolic conversion.

Modulation of Cellular Pathways (Beyond Direct Metabolism)

While the primary pathway for this compound involves its transport and metabolism, related phenylalanine derivatives have been investigated for their ability to modulate other significant cellular processes.

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression with population density. Phenylalanine derivatives have been explored as potential inhibitors of this system. For instance, certain N-acyl-L-phenylalanine derivatives have been shown to interfere with the LuxR-type transcriptional activators, which are key components of the QS circuitry in many pathogenic bacteria. By blocking these pathways, such compounds can inhibit the expression of virulence factors and biofilm formation, representing a potential anti-pathogenic strategy.

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in cancer. Phenylalanine-containing hydroxamic acids have been identified as a class of HDAC inhibitors. These compounds typically feature a zinc-binding group (the hydroxamic acid), a linker region, and a cap group that interacts with the surface of the enzyme. The phenylalanine moiety often serves as part of the linker or cap, where it can form important interactions with the amino acid residues at the rim of the HDAC active site tunnel. This inhibition can lead to the re-expression of tumor suppressor genes and cell cycle arrest.

Mechanism of Accumulation in Neuroendocrine Tumor Cell Lines and Xenografts

The selective accumulation of this compound in neuroendocrine tumors (NETs) is a well-defined, two-step process that leverages the specific biochemical profile of these cells.

Uptake via LAT Transporters: NET cells exhibit high metabolic activity and consequently overexpress amino acid transporters, particularly LAT1, on their surface to import the necessary building blocks for protein synthesis and cellular growth. This compound mimics natural amino acids and is actively transported into the tumor cells by these transporters.

Enzymatic Trapping by AADC: A hallmark of neuroendocrine cells is their high expression of the enzyme aromatic L-amino acid decarboxylase (AADC). Once inside the cell, this compound is rapidly metabolized by AADC into its corresponding dopamine (B1211576) analog, 2-fluoro-5-hydroxy-L-dopamine. This resulting metabolite is not a substrate for the LAT transporter and cannot exit the cell. Furthermore, it is incorporated into vesicles by the vesicular monoamine transporter (VMAT). This process of metabolic conversion and subsequent sequestration effectively traps the molecule inside the tumor cell, leading to its high and prolonged accumulation compared to surrounding healthy tissues, which have lower LAT expression and AADC activity.

This trapping mechanism is fundamental to the use of the radiolabeled version of this compound, [¹⁸F]-2-fluoro-5-hydroxy-L-phenylalanine (also known as ¹⁸F-DOPA), in positron emission tomography (PET) imaging to visualize neuroendocrine tumors.

Data Tables

Table 1: Protein Interactions of this compound

| Interacting Protein | Type of Interaction | Biological Outcome |

| Large Neutral Amino Acid Transporter 1 (LAT1) | Substrate Binding & Transport | Cellular Uptake |

| Aromatic L-Amino Acid Decarboxylase (AADC) | Substrate Binding & Enzymatic Conversion | Intracellular Trapping |

| Vesicular Monoamine Transporter (VMAT) | Substrate Binding & Transport | Vesicular Sequestration |

Table 2: Investigated Activities of Related Phenylalanine Derivatives

| Derivative Class | Cellular Pathway Modulated | Mechanism of Action |

| N-acyl-L-phenylalanine derivatives | Quorum Sensing | Interference with LuxR-type transcriptional activators |

| Phenylalanine-containing hydroxamic acids | Histone Deacetylase (HDAC) Activity | Inhibition of HDAC enzymes, leading to altered gene expression |

Structure Activity Relationship Sar Studies

Impact of Fluorine Position and Hydroxylation on Biological Activity.nih.govtandfonline.comnih.gov

The introduction of fluorine and hydroxyl groups onto the phenylalanine ring is a key strategy in medicinal chemistry to fine-tune the molecule's properties for enhanced biological performance. nih.gov

The electron-withdrawing nature of the fluorine atom at the ortho-position is expected to increase the acidity of the carboxylic acid group and decrease the basicity of the amino group through inductive effects. nih.gov This alteration of the pKa values can influence the ionization state of the molecule at physiological pH, which is a critical determinant of its interaction with protein binding sites and its ability to cross biological membranes.

Interactive Data Table: Estimated Physicochemical Properties

| Property | Phenylalanine (Parent Compound) | 2-Fluoro-L-phenylalanine (Analog) | 5-Hydroxy-L-phenylalanine (Analog) | 2-Fluoro-5-hydroxy-L-phenylalanine (Predicted) |

| Acidic pKa (Carboxyl) | ~1.83 nih.gov | Lower than 1.83 | Similar to 1.83 | Lower than 1.83 |

| Basic pKa (Amino) | ~9.13 nih.gov | Lower than 9.13 | Similar to 9.13 | Lower than 9.13 |

| logP | -1.38 nih.gov | Higher than -1.38 | Lower than -1.38 | Intermediate |

Note: Predicted values are based on the known effects of individual substituents.

Stereospecificity in Biological Recognition and Transport.nih.gov

Biological systems, particularly enzymes and transport proteins, exhibit a high degree of stereospecificity. The L-configuration of this compound is essential for its recognition and transport by systems that handle natural L-amino acids, such as the L-type amino acid transporter 1 (LAT1). nih.govnih.govresearchgate.net Studies on related phenylalanine analogs have shown that substitutions on the aromatic ring can modulate the affinity and selectivity for these transporters. nih.govresearchgate.net For instance, halogen substitutions at the ortho-position have been shown to enhance selectivity for LAT1. researchgate.net The specific combination of 2-fluoro and 5-hydroxy substituents is anticipated to confer a unique recognition profile for amino acid transporters, potentially enabling targeted delivery to specific tissues or cells.

Role in Enhancing Stability and Bioavailability of Peptide Analogs.nih.gov

Incorporating non-proteinogenic amino acids like this compound into peptide-based drugs is a recognized strategy to improve their metabolic stability and bioavailability. nih.gov The carbon-fluorine bond is exceptionally strong, making the aromatic ring more resistant to enzymatic degradation, particularly by proteases. nih.govnih.govresearchgate.net While the impact of fluorination on proteolytic stability can be complex and dependent on the specific enzyme and the position of the substitution, it generally offers a protective effect. nih.govnih.govresearchgate.net The enhanced stability can lead to a longer half-life of the peptide drug in the body, improving its therapeutic efficacy.

Interactive Data Table: Factors Influencing Peptide Stability

| Feature | Impact on Stability | Rationale |

| 2-Fluoro Substitution | Increased | The strong C-F bond resists enzymatic cleavage of the aromatic ring. |

| 5-Hydroxy Substitution | Variable | Can either increase or decrease stability depending on interactions with the enzyme's active site. |

| L-Configuration | Required for Recognition | Proteases recognize and cleave peptides composed of L-amino acids. |

Correlations with Enzyme Inhibition and Binding Affinity.nih.govacs.orgscbt.com

Fluorinated amino acids are known to act as inhibitors of various enzymes. nih.govbeilstein-journals.org In the context of this compound, a key target is phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine. nih.govwikipedia.org Analogs of phenylalanine can act as competitive inhibitors by binding to the active site of PAH. nih.govscbt.com The altered electronic properties and conformation due to the fluoro and hydroxyl groups can lead to tighter binding to the enzyme's active site compared to the natural substrate, resulting in potent inhibition. acs.org The binding affinity is a critical parameter in the design of enzyme inhibitors, and the unique structural features of this compound make it a promising candidate for modulating the activity of PAH and other enzymes that process aromatic amino acids. nih.govnih.gov

Crystallographic and Polymorphism Studies of Related Analogues.rsc.org

Preclinical Applications in Molecular Imaging Research

Development as Positron Emission Tomography (PET) Radiotracers

Fluorine-18 (B77423) (¹⁸F) is a positron-emitting radionuclide with favorable characteristics for PET imaging, including a suitable half-life and low positron energy. Its incorporation into amino acid structures, such as phenylalanine, has led to the development of numerous PET radiotracers. These tracers often target the L-type amino acid transporter 1 (LAT1), which is overexpressed in many types of cancer cells and facilitates the transport of large neutral amino acids necessary for rapid cell growth and proliferation. The following sections detail the preclinical evaluation of specific ¹⁸F-labeled phenylalanine analogues in various cancer models.

Radiolabeled amino acids are particularly valuable for brain tumor imaging because their uptake in healthy brain tissue is low, leading to high tumor-to-background contrast. While research on 2-fluoro-5-hydroxy-L-phenylalanine itself is limited, extensive preclinical work has been conducted on its structural analogues for imaging high-grade gliomas like glioblastoma (GBM).

One such analogue is 2-[¹⁸F]-2-fluoroethyl-L-phenylalanine (2-[¹⁸F]FELP) . In a study using a F98 glioblastoma rat model, 2-[¹⁸F]FELP demonstrated improved in vitro characteristics compared to the established tracer O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), particularly in its affinity and specificity for the LAT1 transporter. In vivo PET imaging showed that 2-[¹⁸F]FELP could clearly visualize glioblastoma, achieving high tumor-to-brain ratios comparable to [¹⁸F]FET and significantly higher than the glucose analogue [¹⁸F]FDG.

Another related tracer, p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine ([¹⁸F]FEP) , was evaluated in 9L glioma-bearing rats. The tracer showed rapid accumulation in the tumor, reaching a plateau around 20 minutes post-injection. The tumor-to-muscle ratio was approximately 5, and the tumor-to-blood ratio reached 1.73 at 60 minutes.

The borinated derivative, 4-borono-2-[¹⁸F]-fluoro-L-phenylalanine ([¹⁸F]-FBPA) , has also been shown to be a useful PET probe for brain tumors, offering better tumor-to-normal brain contrast compared to other amino acid tracers like ¹¹C-methionine.

| Radiotracer | Animal Model | Key Finding | Reference |

|---|---|---|---|

| 2-[¹⁸F]FELP | F98 Glioblastoma Rat Model | High affinity for LAT1; high tumor-to-background ratios. | |

| [¹⁸F]FEP | 9L Glioma-Bearing Rats | Tumor/blood ratio of 1.73 and tumor/muscle ratio of 1.45 at 60 min p.i. | |

| ¹⁸F-FDOPA | Canine Meningioma | Tumor-to-normal tissue ratio of 1.95. | |

| [¹⁸F]-FBPA | Rat Brain Glioma | Provides better tumor-to-normal brain contrast than ¹¹C-methionine. |

Neuroendocrine tumors (NETs) are characterized by their ability to take up and decarboxylate amine precursors, a feature of the Amine Precursor Uptake and Decarboxylation (APUD) system. This biological pathway is exploited for PET imaging using amino acid tracers.

The most prominent tracer in this category is 6-[¹⁸F]-fluoro-L-3,4-dihydroxyphenylalanine ([¹⁸F]-FDOPA) , a hydroxylated and fluorinated phenylalanine analogue. Its structure, featuring hydroxyl groups on the phenyl ring, is critical for its recognition by the aromatic L-amino acid decarboxylase (AADC) enzyme, which is overexpressed in NETs. After transport into the cell via LAT, [¹⁸F]-FDOPA is trapped by enzymatic decarboxylation, leading to high signal retention in tumor tissue. Preclinical and clinical studies have validated [¹⁸F]-FDOPA as a highly sensitive tracer for various

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-5-hydroxy-L-phenylalanine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via fluorination of L-phenylalanine derivatives under controlled conditions. For example, fluorination at the 2-position requires electrophilic substitution using fluorinating agents like Selectfluor™ in anhydrous solvents (e.g., dichloromethane). Hydroxylation at the 5-position may involve enzymatic or chemical oxidation, with pH and temperature critical for regioselectivity. Purification via reverse-phase HPLC is recommended to isolate the product from byproducts .

Q. How can researchers characterize the stereochemical integrity of this compound post-synthesis?

- Methodological Answer : Use chiral HPLC with a cellulose-based column and UV detection at 254 nm to confirm enantiomeric purity. Comparative NMR analysis (e.g., -NMR and -NMR) against known standards can validate structural fidelity. Mass spectrometry (HRMS) ensures molecular weight accuracy, while X-ray crystallography resolves ambiguities in stereochemistry .

Advanced Research Questions

Q. What mechanisms underlie the cellular uptake and transport of this compound in neuroendocrine tumor models?

- Methodological Answer : Studies on analogous compounds (e.g., -FDOPA) suggest uptake via large neutral amino acid transporters (LATs). To test this, perform competitive inhibition assays using amino-2-norbornanecarboxylic acid (BCH) in vitro. Radiolabeled - or -versions of the compound can track real-time accumulation using PET imaging, with carbidopa pretreatment to inhibit peripheral decarboxylation and improve tumor specificity .

Q. How should researchers address contradictions in enzymatic stability data for this compound across different biological matrices?

- Methodological Answer : Discrepancies may arise from matrix-specific interactions (e.g., plasma vs. cerebrospinal fluid). Conduct parallel stability assays in varied matrices at 37°C, sampling at intervals (0, 1, 3, 6, 24 hrs). Use LC-MS/MS to quantify degradation products. Statistical analysis (ANOVA with post-hoc tests) identifies significant differences, while protease/oxidase inhibitors (e.g., pargyline for MAO) isolate contributing enzymes .

Q. What strategies improve the in vivo bioavailability of this compound while minimizing off-target metabolism?

- Methodological Answer : Optimize pharmacokinetics via prodrug approaches (e.g., acetyl-protected hydroxyl groups) to enhance blood-brain barrier penetration. Compare intravenous vs. intraperitoneal administration in rodent models, with serial blood and tissue sampling. Use tandem mass spectrometry to quantify parent compound vs. metabolites (e.g., fluorinated catecholamines). Carbidopa co-administration may reduce peripheral decarboxylation, as demonstrated in -FDOPA studies .

Data Analysis and Experimental Design

Q. How can researchers differentiate between fluorinated artifacts and true metabolites in mass spectrometry data?

- Methodological Answer : Employ stable isotope labeling (e.g., - or -standards) to distinguish endogenous compounds from fluorinated metabolites. Fragment ion analysis (MS/MS) identifies fluorine-specific cleavage patterns. Use negative controls (e.g., fluorinated analogs not expected to metabolize) to validate detection pipelines .

Q. What statistical frameworks are appropriate for dose-response studies involving this compound in heterogeneous cell populations?

- Methodological Answer : Apply mixed-effects models to account for variability between cell batches or donors. Nonlinear regression (e.g., log-logistic curves) quantifies EC values. For single-cell heterogeneity, use flow cytometry with fluorophore-conjugated probes and cluster analysis (t-SNE or UMAP) to identify subpopulations with divergent uptake kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.